Cas no 1493524-11-0 (5-Amino-1-Tert-Butyl-3-(7-Ethoxyquinolin-3-Yl)-1h-Pyrazole-4-Carboxamide)

5-Amino-1-Tert-Butyl-3-(7-Ethoxyquinolin-3-Yl)-1h-Pyrazole-4-Carboxamide Chemical and Physical Properties
Names and Identifiers
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- 5-Amino-1-Tert-Butyl-3-(7-Ethoxyquinolin-3-Yl)-1h-Pyrazole-4-Carboxamide
- MMV688853
- 4ona
- BDBM50446179
- Q27466959
- 5-amino-1-tert-butyl-3-(7-ethoxyquinolin-3-yl)pyrazole-4-carboxamide
- 5-Amino-1-(tert-butyl)-3-(7-ethoxyquinolin-3-yl)-1H-pyrazole-4-carboxamide
- 5-Amino-1-tert-butyl-3-(7-ethoxy-quinolin-3-yl)-1H-pyrazole-4-carboxylic acid amide
- UW1
-
- Inchi: 1S/C19H23N5O2/c1-5-26-13-7-6-11-8-12(10-22-14(11)9-13)16-15(18(21)25)17(20)24(23-16)19(2,3)4/h6-10H,5,20H2,1-4H3,(H2,21,25)
- InChI Key: XZLFLNWUBLMFQW-UHFFFAOYSA-N
- SMILES: O=C(C1C(C2C=NC3C=C(C=CC=3C=2)OCC)=NN(C=1N)C(C)(C)C)N
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 26
- Rotatable Bond Count: 5
- Complexity: 509
- XLogP3: 2.5
- Topological Polar Surface Area: 109
5-Amino-1-Tert-Butyl-3-(7-Ethoxyquinolin-3-Yl)-1h-Pyrazole-4-Carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM223431-1g |
5-Amino-1-(tert-butyl)-3-(7-ethoxyquinolin-3-yl)-1H-pyrazole-4-carboxamide |
1493524-11-0 | 95% | 1g |
$617 | 2021-08-04 | |
Alichem | A049004804-1g |
5-Amino-1-tert-butyl-3-(7-ethoxy-quinolin-3-yl)-1H-pyrazole-4-carboxylic acid amide |
1493524-11-0 | 95% | 1g |
701.95 USD | 2021-06-01 | |
Chemenu | CM223431-1g |
5-Amino-1-(tert-butyl)-3-(7-ethoxyquinolin-3-yl)-1H-pyrazole-4-carboxamide |
1493524-11-0 | 95% | 1g |
$2451 | 2023-01-19 |
5-Amino-1-Tert-Butyl-3-(7-Ethoxyquinolin-3-Yl)-1h-Pyrazole-4-Carboxamide Related Literature
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Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
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Ramune Kuktaite,Tomás S. Plivelic,Hasan Türe,Mikael S. Hedenqvist,Mikael Gällstedt,Salla Marttila,Eva Johansson RSC Adv., 2012,2, 11908-11914
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Ji Yang,Jing Fu,Hao-Yuan Lyu,Li-Ping Bai,Zhi-Hong Jiang,Guo-Yuan Zhu RSC Adv., 2021,11, 9057-9066
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
Additional information on 5-Amino-1-Tert-Butyl-3-(7-Ethoxyquinolin-3-Yl)-1h-Pyrazole-4-Carboxamide
Comprehensive Overview of 5-Amino-1-Tert-Butyl-3-(7-Ethoxyquinolin-3-Yl)-1h-Pyrazole-4-Carboxamide (CAS No. 1493524-11-0)
5-Amino-1-Tert-Butyl-3-(7-Ethoxyquinolin-3-Yl)-1h-Pyrazole-4-Carboxamide, with the CAS number 1493524-11-0, is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in drug discovery. The unique structural features of this molecule, including the ethoxyquinolinyl and tert-butyl groups, contribute to its potential as a scaffold for developing novel therapeutic agents.
In recent years, the demand for heterocyclic compounds like 5-Amino-1-Tert-Butyl-3-(7-Ethoxyquinolin-3-Yl)-1h-Pyrazole-4-Carboxamide has surged due to their relevance in targeting various diseases. Researchers are particularly interested in its potential applications in cancer therapy, inflammatory diseases, and neurological disorders. The compound's carboxamide moiety and amino functionality make it a versatile candidate for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) in drug design.
The synthesis of CAS 1493524-11-0 involves multi-step organic reactions, including condensation and cyclization processes, to achieve the desired pyrazole core. Advanced analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC are employed to ensure the purity and identity of the compound. These methods are critical for researchers who rely on high-quality intermediates for their studies.
One of the trending topics in the scientific community is the role of small molecule inhibitors in modulating disease pathways. 5-Amino-1-Tert-Butyl-3-(7-Ethoxyquinolin-3-Yl)-1h-Pyrazole-4-Carboxamide has been investigated for its potential to interact with specific protein targets, such as kinases and receptors, which are often implicated in pathological conditions. This aligns with the growing interest in precision medicine and targeted therapies, where compounds like this can be tailored to address unmet medical needs.
Another area of interest is the compound's pharmacokinetic properties, including its solubility, stability, and bioavailability. These factors are crucial for determining its suitability as a drug candidate. Researchers are also exploring its metabolic pathways to understand how it is processed in the body, which is essential for optimizing dosing regimens and minimizing side effects.
From an industrial perspective, CAS 1493524-11-0 is valued for its potential as a building block in the synthesis of more complex molecules. Pharmaceutical companies and contract research organizations (CROs) are increasingly sourcing high-purity intermediates like this to accelerate their drug discovery programs. The compound's scalable synthesis and commercial availability make it a practical choice for large-scale production.
Environmental and safety considerations are also paramount when working with 5-Amino-1-Tert-Butyl-3-(7-Ethoxyquinolin-3-Yl)-1h-Pyrazole-4-Carboxamide. Proper handling, storage, and disposal protocols must be followed to ensure compliance with regulatory standards. While the compound is not classified as hazardous, adherence to good laboratory practices (GLP) is essential to maintain safety and reproducibility in research settings.
In conclusion, 5-Amino-1-Tert-Butyl-3-(7-Ethoxyquinolin-3-Yl)-1h-Pyrazole-4-Carboxamide (CAS No. 1493524-11-0) represents a promising candidate for further exploration in drug development. Its unique chemical structure, combined with its potential biological activities, positions it as a valuable tool for researchers aiming to address complex health challenges. As the scientific community continues to uncover its full potential, this compound is likely to remain a focal point in the quest for innovative therapeutics.
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